Acrinathrin
Acrinathrin
Acrinathrin is a cyclopropanecarboxylate ester and an organofluorine compound. It has a role as a pyrethroid ester insecticide and a pyrethroid ester acaricide. It derives from a diphenyl ether.
Brand Name:
Vulcanchem
CAS No.:
101007-06-1
VCID:
VC0052264
InChI:
InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1
SMILES:
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C
Molecular Formula:
C₂₆H₂₁F₆NO₅
Molecular Weight:
541.4 g/mol
Acrinathrin
CAS No.: 101007-06-1
Reference Standards
VCID: VC0052264
Molecular Formula: C₂₆H₂₁F₆NO₅
Molecular Weight: 541.4 g/mol
CAS No. | 101007-06-1 |
---|---|
Product Name | Acrinathrin |
Molecular Formula | C₂₆H₂₁F₆NO₅ |
Molecular Weight | 541.4 g/mol |
IUPAC Name | [(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
Standard InChI | InChI=1S/C26H21F6NO5/c1-24(2)18(11-12-20(34)38-23(25(27,28)29)26(30,31)32)21(24)22(35)37-19(14-33)15-7-6-10-17(13-15)36-16-8-4-3-5-9-16/h3-13,18-19,21,23H,1-2H3/b12-11-/t18-,19+,21-/m0/s1 |
Standard InChIKey | YLFSVIMMRPNPFK-WEQBUNFVSA-N |
Isomeric SMILES | CC1([C@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C\C(=O)OC(C(F)(F)F)C(F)(F)F)C |
SMILES | CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C |
Canonical SMILES | CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=CC(=O)OC(C(F)(F)F)C(F)(F)F)C |
Melting Point | 81.5 °C |
Description | Acrinathrin is a cyclopropanecarboxylate ester and an organofluorine compound. It has a role as a pyrethroid ester insecticide and a pyrethroid ester acaricide. It derives from a diphenyl ether. |
Solubility | 3.69e-08 M |
Synonyms | (1R,3S)-2,2-Dimethyl-3-[(1Z)-3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1-propenyl]cyclopropanecarboxylic Acid (S)-Cyano(3-phenoxyphenyl)methyl Ester; [1R-[1α(S*),3α(Z)]]-2,2-Dimethyl-3-[3-oxo-3-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1- |
Vapor Pressure | 3.30e-10 mmHg |
PubChem Compound | 6436606 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume